molecular formula C10H12INO B411052 3-iodo-N-isopropylbenzamide CAS No. 333441-67-1

3-iodo-N-isopropylbenzamide

Cat. No.: B411052
CAS No.: 333441-67-1
M. Wt: 289.11g/mol
InChI Key: XVCMWPTXZWPAGY-UHFFFAOYSA-N
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Description

3-iodo-N-isopropylbenzamide is a chemical compound that belongs to the class of benzamides. It is a synthetic molecule that has been used in scientific research for various purposes.

Scientific Research Applications

Catalytic Applications

One study highlighted the development of [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid as a highly reactive and easily separable catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones. This catalyst showed greater reactivity than 2-iodo-N-isopropylbenzamide and facilitated the synthesis of γ-lactones efficiently, highlighting its practical application in organic synthesis (Yakura et al., 2018).

Organic Synthesis Enhancements

Another research effort described the use of porous material-immobilized iodo-Bodipy as an efficient, recyclable photocatalyst for photoredox catalytic organic reactions. This work showcased the potential of iodo-derivatives in enhancing photoredox catalytic processes, particularly in the preparation of pyrrolo[2,1-a]isoquinoline (Guo et al., 2013).

Structural Analysis

A contrasting study of three-dimensional framework structures in isomeric compounds, including 2-iodo-N-(2-nitrophenyl)benzamide, provided insights into the role of iodo-nitro interactions in influencing the molecular architecture. This research contributes to understanding the structural aspects of similar compounds and their potential applications in material science (Wardell et al., 2005).

Photoredox Catalysis

Iodo-Bodipys were explored as visible-light-absorbing dual-functional photoredox catalysts, demonstrating their utility in the formation of C–C bonds through various catalytic mechanisms. This study underscores the versatility of iodo-derivatives as organic catalysts in photoredox catalysis, expanding the scope of their applications in synthesizing highly functionalized organic compounds (Huang & Zhao, 2013).

Environmental Catalysis

A specific study on 2-Iodo-N-isopropyl-5-methoxybenzamide showcased its high reactivity and environmentally benign nature as a catalyst for alcohol oxidation. This research highlights the compound's efficiency and sustainability in catalyzing the oxidation of alcohols, especially benzylic alcohols, under mild conditions (Yakura et al., 2018).

Properties

IUPAC Name

3-iodo-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCMWPTXZWPAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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